4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butoxy and Methyl Groups: These groups can be introduced through alkylation reactions using butyl and methyl halides.
Addition of the Benzoyl Group: The benzoyl group can be added via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Nitration: The nitro group is introduced through nitration using a mixture of concentrated nitric and sulfuric acids.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Pyridinylmethyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl or aryl halides, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions suggests it could be modified to enhance its pharmacological activity and reduce toxicity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-aminophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with an amino group instead of a nitro group.
4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-chlorophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a chloro group instead of a nitro group.
4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of 4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, may impart specific reactivity and biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C28H27N3O6 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H27N3O6/c1-3-4-13-37-23-11-10-21(14-18(23)2)26(32)24-25(20-8-5-9-22(15-20)31(35)36)30(28(34)27(24)33)17-19-7-6-12-29-16-19/h5-12,14-16,25,32H,3-4,13,17H2,1-2H3/b26-24+ |
InChI Key |
KHNVMRSRJPXUCT-SHHOIMCASA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.